molecular formula C9H8O3S B15081406 3-(3-Hydroxyphenyl)-2-thioxopropanoic acid CAS No. 90887-45-9

3-(3-Hydroxyphenyl)-2-thioxopropanoic acid

Katalognummer: B15081406
CAS-Nummer: 90887-45-9
Molekulargewicht: 196.22 g/mol
InChI-Schlüssel: CAGDWKIQKRSMCW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(3-Hydroxyphenyl)-2-thioxopropanoic acid is an organic compound characterized by the presence of a hydroxyphenyl group and a thioxopropanoic acid moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Hydroxyphenyl)-2-thioxopropanoic acid can be achieved through several synthetic routes. One common method involves the reaction of 3-hydroxybenzaldehyde with thioglycolic acid under acidic conditions. The reaction typically proceeds through a condensation reaction followed by cyclization to form the desired product. The reaction conditions often include the use of a strong acid catalyst, such as hydrochloric acid, and heating to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and efficiency of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Analyse Chemischer Reaktionen

Types of Reactions

3-(3-Hydroxyphenyl)-2-thioxopropanoic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The thioxo group can be reduced to a thiol or sulfide.

    Substitution: The hydroxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.

Major Products Formed

    Oxidation: Formation of 3-(3-oxophenyl)-2-thioxopropanoic acid.

    Reduction: Formation of 3-(3-hydroxyphenyl)-2-thiolpropanoic acid.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Wissenschaftliche Forschungsanwendungen

3-(3-Hydroxyphenyl)-2-thioxopropanoic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of novel materials and chemical processes.

Wirkmechanismus

The mechanism of action of 3-(3-Hydroxyphenyl)-2-thioxopropanoic acid involves its interaction with specific molecular targets and pathways. The hydroxyphenyl group can interact with enzymes and receptors, modulating their activity. The thioxopropanoic acid moiety can participate in redox reactions, influencing cellular processes. These interactions can lead to various biological effects, including modulation of oxidative stress and inhibition of microbial growth.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 3-Hydroxyphenylpropionic acid
  • 3-Phenylpropionic acid
  • 3-Hydroxybenzoic acid

Uniqueness

3-(3-Hydroxyphenyl)-2-thioxopropanoic acid is unique due to the presence of both hydroxyphenyl and thioxopropanoic acid groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Eigenschaften

CAS-Nummer

90887-45-9

Molekularformel

C9H8O3S

Molekulargewicht

196.22 g/mol

IUPAC-Name

3-(3-hydroxyphenyl)-2-sulfanylidenepropanoic acid

InChI

InChI=1S/C9H8O3S/c10-7-3-1-2-6(4-7)5-8(13)9(11)12/h1-4,10H,5H2,(H,11,12)

InChI-Schlüssel

CAGDWKIQKRSMCW-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=CC(=C1)O)CC(=S)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.